molecular formula C15H13N5O B8756532 4-(2-(4-Aminophenoxy)pyridin-3-yl)pyrimidin-2-amine

4-(2-(4-Aminophenoxy)pyridin-3-yl)pyrimidin-2-amine

Cat. No.: B8756532
M. Wt: 279.30 g/mol
InChI Key: KCAGACSPMHHFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(4-Aminophenoxy)pyridin-3-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C15H13N5O and its molecular weight is 279.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

4-[2-(4-aminophenoxy)pyridin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C15H13N5O/c16-10-3-5-11(6-4-10)21-14-12(2-1-8-18-14)13-7-9-19-15(17)20-13/h1-9H,16H2,(H2,17,19,20)

InChI Key

KCAGACSPMHHFKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)C3=NC(=NC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a resealable tube was added 4-aminophenol (1.3 g, 12 mmol), cesium carbonate (7.8 g, 24 mmol), and DMSO (16 ml, 0.75 M). The mixture was heated to 100° C. for 5 minutes, and then 4-(2-chloropyridin-3-yl)pyrimidin-2-amine (2.5 g, 12 mmol) was added, and the reaction mixture was heated to 130° C. overnight. Upon completion, as judged by LCMS, the reaction mixture was allowed to cool to RT and diluted with water. The resulting precipitate was filtered, and the solid washed with water and diethyl ether. The solid was then taken up in 9:1 CH2Cl2:MeOH and passed through a pad of silica gel with 9:1 CH2Cl2:MeOH as eluent. The solvent was concentrated in vacuo to provide the desired product, 4-(2-(4-aminophenoxy)pyridin-3-yl)pyrimidin-2-amine. MS m/z=280 [M+1]+. Calc'd for C15H13N5O: 279.30.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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